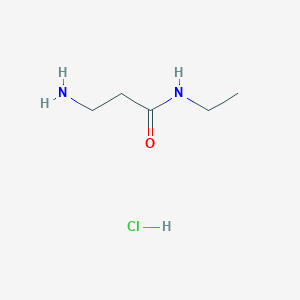

3-Amino-N-ethylpropanamide hydrochloride

描述

Contextual Significance within Organic and Medicinal Chemistry

In the realm of organic chemistry, 3-Amino-N-ethylpropanamide hydrochloride serves as a foundational scaffold. The amide linkage is a cornerstone of many biologically active molecules, and the presence of a reactive primary amine offers a convenient point for chemical modification and the introduction of diverse functional groups. evitachem.com The synthesis of this compound typically involves a controlled reaction between starting materials like ethyl acrylate (B77674), followed by purification and conversion to its hydrochloride salt to ensure stability for laboratory use. evitachem.com

Its importance in medicinal chemistry is intrinsically linked to its role as a precursor in drug discovery and development. evitachem.com The propanamide structural motif is present in a wide array of compounds investigated for pharmacological activity. By utilizing intermediates like this compound, medicinal chemists can systematically build libraries of related compounds to probe structure-activity relationships (SAR). This process is crucial for optimizing the interaction of a potential drug with its biological target, such as an enzyme or receptor, thereby enhancing its therapeutic effect. evitachem.com

Overview of Research Trajectories for Propanamide Derivatives

The versatility of the propanamide scaffold is evident in the broad and dynamic research trajectories of its derivatives. These compounds are actively being designed, synthesized, and evaluated for a multitude of therapeutic purposes, demonstrating the significant potential held within this chemical class.

One major area of research is in oncology, specifically in the treatment of prostate cancer. Scientists have designed and synthesized series of propanamide derivatives that function as selective androgen receptor degraders (SARDs). These molecules are engineered to not only block the androgen receptor (AR), a key driver of prostate cancer growth, but also to promote its degradation. This dual-action mechanism offers a promising strategy for treating cancers that have become resistant to conventional anti-androgen therapies.

Another significant research trajectory for propanamide derivatives is in the field of neurodegenerative diseases. For instance, various propanamide analogs have been synthesized and tested for their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research in this area involves creating complex derivatives and evaluating their potency and selectivity to identify potential new treatments.

Furthermore, propanamide derivatives have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. By modifying the propanamide structure, researchers have explored the structure-activity relationships to develop compounds that can effectively block this receptor, offering a potential avenue for new analgesic medications.

These examples underscore a clear trend in the research of propanamide derivatives: the targeted design of molecules to interact with specific biological pathways implicated in disease. The research focuses on creating compounds with high potency, selectivity, and improved pharmacological profiles.

| Research Area | Therapeutic Target/Application | Example of Derivative Class |

|---|---|---|

| Oncology | Selective Androgen Receptor Degraders (SARDs) for Prostate Cancer | Basic Heteromonocyclic Propanamides |

| Neurodegenerative Disease | Anticholinesterase activity for Alzheimer's Disease | 2-aminothiazole-based Propanamides |

| Pain Management | TRPV1 Antagonists | 2-(4-Methylsulfonylaminophenyl) propanamides |

| Inflammatory Conditions | Dual Urease and Cyclooxygenase-2 (COX-2) Inhibition | Propanamide-sulfonamide conjugates |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-amino-N-ethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYFSWYNWAHCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino N Ethylpropanamide Hydrochloride

Established Synthetic Pathways for 3-Amino-N-ethylpropanamide Hydrochloride

The preparation of this compound is typically achieved through well-established multi-step chemical synthesis routes. These pathways are designed to construct the core β-alaninamide structure efficiently and with high purity.

Precursor Compounds and Starting Materials

The synthesis of this compound can be approached from different starting materials, primarily involving either the formation of the β-amino acid backbone followed by amidation or the direct construction of the β-amino amide.

One common and direct pathway begins with the aza-Michael addition of ethylamine (B1201723) to an acrylic acid derivative. researchgate.netresearchgate.net In this approach, ethyl acrylate (B77674) serves as the Michael acceptor, and ethylamine acts as the nucleophile to form ethyl 3-(ethylamino)propanoate.

An alternative strategy involves starting with β-alanine where the amino group is protected, for instance, with a tert-butoxycarbonyl (Boc) group. orgsyn.orgorgsyn.org The resulting N-Boc-β-alanine is then coupled with ethylamine to form the amide bond, yielding N-Boc-3-amino-N-ethylpropanamide. Subsequent deprotection of the Boc group under acidic conditions generates the target primary amine. This route offers excellent control over the coupling reaction and avoids potential side reactions associated with the unprotected amine.

A third route utilizes β-aminopropionitrile as a precursor. This compound can be hydrolyzed under acidic or alkaline conditions to produce β-alanine, which can then be derivatized as described above. frontiersin.org Alternatively, enzymatic hydrolysis of the nitrile group can be employed. frontiersin.org

Table 1: Key Precursor Compounds for Synthesis

| Precursor Compound | Role in Synthesis | Synthetic Pathway |

| Ethyl acrylate | Michael acceptor / C3 backbone | Aza-Michael Addition |

| Ethylamine | Nucleophile / Source of N-ethyl group | Aza-Michael Addition & Peptide Coupling |

| N-Boc-β-alanine | Protected β-amino acid backbone | Peptide Coupling |

| β-Aminopropionitrile | Precursor to β-alanine backbone | Hydrolysis / Amidation |

Reaction Conditions and Optimization Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions employed in each step. Optimization of these parameters is critical for large-scale production and purity control.

For the aza-Michael addition of ethylamine to ethyl acrylate, the reaction can be catalyzed by Lewis acids such as lithium perchlorate (B79767) (LiClO₄) and may be performed under solvent-free conditions at room temperature to achieve high yields of the corresponding β-amino esters. researchgate.net

When employing the peptide coupling route with N-Boc-β-alanine and ethylamine, standard coupling reagents are used to activate the carboxylic acid. bachem.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are commonly used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. bachem.comresearchgate.net The reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) (CH₂) or dimethylformamide (DMF).

The final step in the Boc-protection strategy is the removal of the Boc group. This is achieved under acidic conditions, typically by treating the protected intermediate with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether. This step simultaneously forms the desired hydrochloride salt, which often improves the compound's stability and handling characteristics as a crystalline solid. orgsyn.org

Purification of the final product is generally accomplished through crystallization or column chromatography to remove any unreacted starting materials, byproducts, or coupling reagents. orgsyn.org

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Reagents & Catalysts | Solvent | Temperature (°C) | Duration (hours) |

| Aza-Michael Addition | Ethylamine, Ethyl acrylate, LiClO₄ | Solvent-free | Room Temp | 48-72 |

| Peptide Coupling | N-Boc-β-alanine, Ethylamine, EDC/HOBt | Dichloromethane | 0 to Room Temp | 12-24 |

| Boc Deprotection | N-Boc-3-amino-N-ethylpropanamide, HCl | Dioxane / Diethyl Ether | Room Temp | 1-4 |

Advanced Synthetic Approaches and Chemo-enzymatic Routes

While classical organic synthesis provides robust methods for producing this compound, advanced approaches, including chemo-enzymatic routes, offer potential advantages in terms of selectivity and sustainability. These methods are particularly valuable for producing chiral β-amino acids and their derivatives. researchgate.net

Enzymes such as lipases and amidases are widely used for the kinetic resolution of racemic β-amino acids or their precursors. iupac.org For instance, an L-amidase from Mycobacterium neoaurum can selectively hydrolyze the amide of an L-α-substituted amino acid amide, allowing for the separation of enantiomers. iupac.org Similarly, nitrile-converting enzymes, including nitrilases or nitrile hydratase-amidase systems, can be used for the enantioselective conversion of β-aminonitriles into β-amino amides and acids. researchgate.net This approach could theoretically be adapted for the synthesis of chiral derivatives of 3-Amino-N-ethylpropanamide.

Transaminases represent another powerful biocatalytic tool for the asymmetric synthesis of β-amino acids from β-keto acids. researchgate.net Although this method typically yields β-amino acids rather than amides directly, the resulting chiral intermediate can then be chemically coupled to ethylamine to produce an enantiopure version of the target molecule. While specific chemo-enzymatic routes for this compound are not extensively documented, the principles established for other β-amino acid derivatives provide a clear framework for potential future development in this area. researchgate.netnih.govacs.org

Derivatization Strategies for Structural Modification

The primary amino group and the secondary amide N-H in this compound offer reactive sites for various structural modifications. These derivatization strategies are essential for creating analogs with tailored properties for structure-activity relationship (SAR) studies in drug discovery.

Amidation and Amine-Coupling Reactions

The terminal primary amine of this compound is nucleophilic and can readily participate in amidation or peptide-coupling reactions to form new amide bonds. bachem.com This transformation allows for the conjugation of various carboxylic acids to the core structure. The reaction is typically performed on the free base form of the compound, which can be generated in situ by adding a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. atamanchemicals.com

Standard peptide coupling reagents are employed to facilitate this transformation. The choice of reagent can be critical for achieving high yields and minimizing side reactions, especially with sensitive substrates.

Table 3: Common Reagents for Amine-Coupling Reactions

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, EDC | HOBt, Oxyma Pure® |

| Phosphonium Salts | PyBOP, BOP | - |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | HOAt |

These coupling reactions enable the synthesis of a diverse library of derivatives where the terminal amine is acylated with various functional groups, including aliphatic, aromatic, or heterocyclic carboxylic acids, as well as protected amino acids to form dipeptide-like structures. nih.govnih.gov

Formation of Analogs and Conjugates

Beyond N-acylation, a variety of analogs of this compound can be synthesized by modifying the precursor materials or by post-synthetic modification.

N-Alkylation: Analogs bearing different substituents on the amide nitrogen can be prepared by using a different primary or secondary amine in the initial synthesis. For example, using diethylamine (B46881) instead of ethylamine in the reaction with a β-alanine precursor would yield 3-Amino-N,N-diethylpropanamide . google.com

N-Benzylation: The synthesis of 3-Amino-N-benzyl-N-ethylpropanamide can be achieved by employing N-benzylethylamine as the starting amine. google.com Alternatively, the primary amino group of a protected β-alanine precursor could be reductively aminated with benzaldehyde (B42025) before amidation and deprotection.

Backbone Substitution: Modifications to the propanamide backbone, such as in 3-amino-N-ethyl-2,2-dimethylpropanamide , are introduced by starting with a correspondingly substituted precursor, in this case, 2,2-dimethyl-β-alanine.

These strategies allow for systematic structural modifications to explore the chemical space around the parent molecule, leading to the development of novel compounds with potentially enhanced biological activity or different physicochemical properties. nih.gov

Stereoselective Synthesis and Enantiomeric Control of Propanamide Derivatives

The precise control of stereochemistry is a critical aspect of modern synthetic organic chemistry, particularly in the preparation of pharmaceutical intermediates where the chirality of a molecule can dictate its biological activity. For propanamide derivatives, especially those with chiral centers, the development of stereoselective synthetic methods is paramount. These methods aim to produce a single desired stereoisomer, avoiding the formation of racemic mixtures that would necessitate challenging and often costly resolution steps. Research in this area has explored various strategies, including catalyst-controlled reactions and the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming events. These approaches are fundamental to accessing enantiomerically pure propanamide scaffolds.

Methodologies for achieving stereoselectivity in the synthesis of propanamide derivatives often focus on the asymmetric formation of carbon-carbon or carbon-heteroatom bonds at specific positions along the propanamide backbone. Key strategies include catalytic asymmetric conjugate additions, aldol (B89426) reactions, and rearrangements, where a chiral catalyst or reagent transfers its stereochemical information to the substrate. The choice of catalyst, solvent, and reaction conditions can have a profound impact on both the diastereoselectivity and enantioselectivity of these transformations.

Recent advancements have highlighted the efficacy of organocatalysis and transition-metal catalysis in the stereoselective synthesis of β-amino amides, which are structurally analogous to 3-aminopropanamide (B1594134) derivatives. Chiral phosphoric acids, for example, have been successfully employed as Brønsted acid catalysts in dynamic kinetic resolutions to afford β-amino amides with high levels of stereocontrol. acs.org Similarly, copper-based catalytic systems have demonstrated significant promise in the asymmetric hydroamination of unsaturated amides, providing a direct route to chiral β-amino acid derivatives. chinesechemsoc.org

These catalytic systems often operate through the formation of a transient chiral complex between the catalyst and one or more of the reactants. This complex then directs the approach of the other reactant from a specific face, leading to the preferential formation of one enantiomer over the other. The efficiency of this stereochemical induction is typically quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).

Detailed Research Findings

Detailed investigations into the stereoselective synthesis of propanamide-related structures have yielded a wealth of data on the effectiveness of various catalytic systems. For instance, the use of chiral phosphoric acids in the asymmetric 2-aza-Cope rearrangement of racemic β-formyl amides has been shown to produce β-imino amides, precursors to β-amino amides, with excellent stereoselectivity. acs.org The reaction proceeds via a dynamic kinetic resolution, where the catalyst selectively promotes the rearrangement of one enantiomer of the starting material while allowing the other to epimerize, thus converting the racemic mixture into a single, highly enriched stereoisomer of the product.

In a similar vein, organocatalytic approaches utilizing chiral primary α-amino amides have been explored for a range of asymmetric transformations. researchgate.net These bifunctional catalysts possess both a Brønsted acid and a Brønsted base site, enabling them to activate both the nucleophile and the electrophile in a stereocontrolled manner. This dual activation model is particularly effective in reactions such as asymmetric aldol and Michael additions, which are key methods for constructing the carbon skeletons of substituted propanamides.

The following tables summarize key findings from the literature, illustrating the impact of different catalysts and reaction conditions on the stereoselective synthesis of β-amino amide derivatives, which serve as close analogs for understanding the potential stereoselective synthesis of 3-Amino-N-ethylpropanamide.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric 2-Aza-Cope Rearrangement acs.org

| Entry | Amide Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Yield (%) |

| 1 | N-benzyl-2-formyl-2-phenylacetamide | (R)-TRIP | 10:1 | 97:3 | 99 |

| 2 | N,N-dibenzyl-2-formyl-2-phenylacetamide | (R)-TRIP | 10:1 | 96:4 | 99 |

| 3 | N-methyl-N-phenyl-2-formyl-2-phenylacetamide | (R)-TRIP | 10:1 | 95:5 | 99 |

| 4 | N-piperidinyl-2-formyl-2-phenylacetamide | (R)-TRIP | 10:1 | 96:4 | 99 |

| 5 | N-pyrrolidinyl-2-formyl-2-phenylacetamide | (R)-TRIP | 10:1 | 94:6 | 99 |

Reactions were performed with allyl-benzhydryl-amine in toluene (B28343) at room temperature. (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Table 2: Organocatalytic Asymmetric Aldol Reaction of Isatins with Ketones researchgate.net

| Entry | Isatin | Ketone | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Isatin | Cyclohexanone | Catalyst 3i | 99:1 | 98 | >99 |

| 2 | 5-Bromo-isatin | Cyclohexanone | Catalyst 3i | 99:1 | 97 | >99 |

| 3 | 5-Nitro-isatin | Cyclohexanone | Catalyst 3i | 99:1 | 98 | >99 |

| 4 | Isatin | Acetone | Catalyst 3i | - | 52 | >99 |

Catalyst 3i is a novel β-amino amide organocatalyst. Reactions were generally carried out in the presence of an additive like p-nitrophenol in a suitable solvent.

Table 3: Chiral Brønsted Acid-Catalyzed Multicomponent Synthesis of β-Amino Amides researchgate.net

Reactions were catalyzed by a chiral phosphoric acid. The products are β³-amino amides.

These selected findings underscore the significant progress made in the field of stereoselective synthesis of propanamide-related structures. The high levels of diastereo- and enantiocontrol achieved with various catalytic systems provide a strong foundation for the development of synthetic routes to specific, enantiomerically pure targets such as this compound. The modularity of these methods allows for the synthesis of a diverse range of derivatives by simply varying the starting materials and catalyst.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing researchers to piece together the molecular framework.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. In the analysis of 3-Amino-N-ethylpropanamide hydrochloride, ¹H NMR confirms the presence of the ethyl group and the propanamide backbone. The spectrum would display characteristic signals corresponding to the different proton environments. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and functional groups. For instance, the protons on the methylene (B1212753) group adjacent to the amine (–CH₂–NH₃⁺) and the carbonyl group (–CH₂–C=O) would appear at distinct downfield positions compared to the protons of the ethyl group.

Table 3.1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl group (–CH₃) | ~1.1 | Triplet | 3H |

| Methylene (–CH₂–C=O) | ~2.6 | Triplet | 2H |

| Methylene (–CH₂–NH₃⁺) | ~3.2 | Triplet | 2H |

| Ethyl group (–NH–CH₂–) | ~3.3 | Quartet | 2H |

| Amide (–NH–) | ~8.0 | Broad Singlet | 1H |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the amide group is particularly noteworthy, appearing significantly downfield (typically >170 ppm) due to its deshielded environment. The carbons of the ethyl group and the propanamide backbone resonate at characteristic upfield positions.

Table 3.2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ethyl group (–CH₃) | ~15 |

| Methylene (–CH₂–C=O) | ~35 |

| Ethyl group (–NH–CH₂–) | ~36 |

| Methylene (–CH₂–NH₃⁺) | ~37 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. The strong band of the carbonyl (C=O) stretch is a prominent feature of amides, while the N-H stretches of the amine hydrochloride and the amide group appear in the higher wavenumber region.

Table 3.3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine Salt (R-NH₃⁺) | N-H Stretch | 2800-3100 (broad) |

| Amide (N-H) | N-H Stretch | 3200-3400 |

| Alkyl (C-H) | C-H Stretch | 2850-2960 |

| Amide (C=O) | C=O Stretch (Amide I band) | 1640-1680 |

Mass Spectrometry (MS and LC-MS) in Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, the molecular formula is C₅H₁₃ClN₂O. The mass spectrum would show a molecular ion peak corresponding to the cationic species [C₅H₁₂N₂O + H]⁺.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities before detection by the mass spectrometer. The retention time from the LC provides an additional layer of identification, while the MS data confirms the molecular weight of the eluting components.

X-ray Diffraction Analysis for Crystalline Structures of Propanamide Derivatives

Powder X-ray diffraction (PXRD) is another important application used to analyze bulk crystalline material. spectroscopyonline.com It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. thermofisher.com Polymorphism is a phenomenon where a substance can exist in more than one crystal structure, and different polymorphs can have distinct physical properties. thermofisher.com PXRD is therefore a critical tool in pharmaceutical development and quality control to ensure the correct and consistent solid form of a compound is produced. spectroscopyonline.com

Emerging Structural Elucidation Techniques in Propanamide Research (e.g., Microcrystal Electron Diffraction)

While single-crystal XRD is highly effective, it requires relatively large and well-ordered crystals, which can be challenging to grow for many organic compounds. Microcrystal electron diffraction (MicroED) has emerged as a revolutionary technique for structural biology and chemistry. nih.govnih.gov MicroED uses a transmission electron microscope to collect diffraction data from nanocrystals that are orders of magnitude smaller than those required for conventional XRD. nih.govfrontiersin.org

This technique is particularly advantageous for propanamide derivatives and other small molecules that readily form microcrystalline powders. frontiersin.org The strong interaction between electrons and matter allows for data collection from sub-micron sized crystals. frontiersin.org As a result, MicroED can deliver high-resolution atomic structures from samples that were previously intractable by other methods, accelerating research in fields like drug discovery. nih.govresearchgate.net This powerful tool is becoming increasingly important for the structural characterization of challenging small molecules. springernature.com

Preclinical Pharmacological and Biological Research Investigations

In Vitro Biological Target Identification and Validation

The initial phase of preclinical research involves identifying the specific biological molecules with which a compound interacts to elicit a physiological response. For 3-Amino-N-ethylpropanamide hydrochloride and its analogs, this has encompassed studies on a range of enzymes and receptors. evitachem.com

Propanamide derivatives have been investigated for their potential to inhibit various enzymes implicated in a wide array of diseases.

Fatty Acid Amide Hydrolase (FAAH): Propanamide-based compounds have been identified as potent inhibitors of FAAH. For instance, the 2-amino-3-chloropyridine amide derivative, TPA14, has been shown to act as a non-competitive inhibitor of FAAH. acs.org This inhibition is crucial as FAAH is responsible for the degradation of endocannabinoids, and its inhibition can lead to analgesic and anti-inflammatory effects. acs.org The urea group in some aryl urea-based FAAH inhibitors can act as a tempered electrophile, carbamylating the catalytic Ser241 residue of the enzyme. nih.gov

Urease: Certain propanamide derivatives, specifically naproxen-sulfa drug conjugates, have demonstrated competitive inhibition of urease. nih.gov The structure-activity relationship of these conjugates revealed that those with thiazole and isoxazole substituted sulfonamides were particularly effective. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions.

Carbonic Anhydrases (CAs): Novel amide derivatives of probenecid, which can be structurally related to propanamides, have been synthesized and evaluated as inhibitors of human carbonic anhydrases. These derivatives have shown selective and potent inhibition of the transmembrane isoforms hCA IX and XII, which are associated with tumors, while showing significantly less activity against the cytosolic isoforms hCA I and II. wikipedia.org

α-glucosidase: Benzimidazole-propane hydrazide derivatives have been designed and shown to exhibit significant inhibitory activity against α-glucosidase. nih.gov This enzyme is involved in the digestion of carbohydrates, and its inhibition is a therapeutic approach for managing type 2 diabetes.

DNA Gyrase: N-phenylpyrrolamide derivatives have been discovered as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov These compounds have shown potent activity against Escherichia coli DNA gyrase with low nanomolar IC50 values. nih.gov

Imidazoleglycerol-phosphate dehydratase (IGPD): While direct inhibition by propanamide derivatives is not documented, IGPD is a known target for inhibitors like 3-Amino-1,2,4-triazole (3-AT). wikipedia.orgnih.gov This enzyme is crucial in the histidine biosynthesis pathway in plants and microorganisms, making it a target for herbicides and antimicrobial agents. wikipedia.orgnih.gov

Falcipain-2: This cysteine protease from Plasmodium falciparum is a validated target for antimalarial drugs. Though specific propanamide inhibitors are not detailed in the provided context, the general approach to inhibiting this enzyme often involves peptide and peptidomimetic compounds. malariaworld.orgfrontiersin.org

Table 1: Enzyme Inhibition by Propanamide Derivatives and Related Compounds

| Enzyme | Inhibitor Class | Mode of Inhibition | Therapeutic Relevance |

|---|---|---|---|

| FAAH | Propanamide-based derivatives (e.g., TPA14) | Non-competitive | Analgesic, Anti-inflammatory |

| Urease | Naproxen-sulfa drug conjugates (propanamide structure) | Competitive | Peptic ulcers (H. pylori) |

| Carbonic Anhydrases | Amide derivatives of probenecid | Selective (hCA IX & XII) | Anticancer |

| α-glucosidase | Benzimidazole-propane hydrazide derivatives | - | Type 2 Diabetes |

| DNA Gyrase | N-phenylpyrrolamide derivatives | - | Antibacterial |

The interaction of propanamide derivatives with various cell surface and intracellular receptors is another key area of preclinical investigation.

GPR88: The orphan G protein-coupled receptor 88 (GPR88), which is highly expressed in the striatum, has been shown to be modulated by small molecule amides. acs.orgnih.gov A synthetic agonist, (1R, 2R)-2-PCCA, and its derivatives have been instrumental in characterizing the Gαi-coupled signaling of this receptor. nih.gov The trend of increased potency with larger hydrophobic substituents on the ethylamine (B1201723) moiety of 2-PCCA suggests the presence of a hydrophobic pocket in the GPR88 receptor. acs.org

α7 Nicotinic Acetylcholine Receptors (nAChRs): These receptors are targets for cognitive enhancement and the treatment of neuropsychiatric disorders. Their function can be modulated by positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), which bind to a site distinct from the acetylcholine binding site. evitachem.com While specific modulation by this compound is not documented, the general class of small molecules is known to interact with these receptors.

Histamine H3 Receptor: The H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Its modulation by antagonists is a therapeutic strategy for cognitive and sleep disorders.

Platelet Receptors: Platelet function, crucial for hemostasis and thrombosis, is mediated by a variety of surface receptors. The modulation of these receptors by small molecules is a major area of cardiovascular drug discovery.

The binding of a compound to its molecular target initiates a cascade of intracellular events known as cellular signaling pathways. The cardiac glycoside deslanoside, for example, has been shown to modulate multiple signaling pathways, including necroptosis, MAPK, and NOD-like receptor pathways, leading to its anticancer activity. mdpi.com The sphingolipid ceramide is another molecule that activates a number of enzymes involved in stress signaling cascades, such as JNKs and PKC zeta. nih.gov While specific pathways modulated by this compound are not yet fully elucidated, it is understood that as an enzyme inhibitor or receptor modulator, it has the potential to influence various metabolic and signaling pathways. evitachem.com

Structure-Activity Relationship (SAR) Studies and Ligand Design

SAR studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. oncodesign-services.com

The biological activity of propanamide derivatives is highly dependent on the nature and position of substituents on the core structure. For example, in the case of GPR88 agonists based on the 2-PCCA scaffold, substitutions on the bisphenyl moiety and the ethylamine moiety have been systematically explored. acs.org Small to medium-sized alkyl substitutions at the 4-position of the bisphenyl ring were well-tolerated, while an electron-withdrawing trifluoromethyl group significantly reduced activity. acs.org On the ethylamine portion, larger hydrophobic substituents led to increased potency. acs.org In a series of diaryl propanamides targeting the androgen receptor, the incorporation of different basic heteromonocyclic B-rings contributed to novel scaffolds with selective androgen receptor degrader (SARD) activity. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. patsnap.com This model then serves as a template for designing new molecules with improved potency and selectivity. patsnap.com

For FAAH inhibitors, a pharmacophore model was generated based on a diverse set of known inhibitors, which included features like two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit. researchgate.net In the search for GPR88 modulators, pharmacophore mapping and fragment-based design have been employed to explore the structural requirements for activity. researchgate.net Receptor-based pharmacophore models, derived from the 3D structure of the target protein, are particularly powerful for virtual screening and identifying novel inhibitor scaffolds. nih.gov This approach has been successfully used to identify inhibitors for targets like the main protease of SARS-CoV-2. nih.gov The insights gained from these models guide the optimization of lead compounds by suggesting structural modifications that can enhance their pharmacological properties. nih.gov

Mechanistic Studies of Biological Activity (In Vitro and Preclinical Models)

No publicly available research has investigated the mechanisms of biological activity for this compound.

Investigation of Anti-infective Mechanisms (e.g., Antimicrobial, Antimalarial, Antitubercular, Biofilm Inhibition)

Information regarding the anti-infective properties of this compound has not been reported in scientific literature.

Exploration of Anti-proliferative Mechanisms in Cancer Models (In Vitro and In Vivo)

There are no published studies on the anti-proliferative effects of this compound in cancer models.

Analysis of Antioxidant and Neuroprotective Mechanisms

The potential antioxidant and neuroprotective mechanisms of this compound have not been a subject of published research.

Anti-inflammatory Response Mechanisms

No data is available concerning the anti-inflammatory response mechanisms of this compound.

In Vitro and Animal Model Pharmacokinetic and ADMET Research Methodologies

Detailed pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) research methodologies and findings for this compound are absent from the public domain.

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Target Interactions of 3-Amino-N-ethylpropanamide Hydrochloride and its Analogs

Molecular docking is a prominent structure-based drug design technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method evaluates the binding affinity and interaction patterns, providing critical insights into the ligand's mechanism of action at a molecular level. nih.gov For this compound and its analogs, docking studies can identify key amino acid residues involved in binding and guide the design of derivatives with improved potency and selectivity.

Detailed Research Findings: In a hypothetical docking study, this compound and a series of its analogs could be docked into the active site of a relevant biological target, such as a protein kinase. The primary amino group and the amide functionality of the core scaffold are potential sites for forming crucial hydrogen bonds with the protein's backbone or specific residues. The ethyl group on the amide nitrogen can be modified to explore hydrophobic pockets within the binding site. The docking results would typically be ranked based on a scoring function, which estimates the free energy of binding. Analogs with lower (more negative) binding energy scores are predicted to be more potent inhibitors.

For instance, modifications to the ethyl group (e.g., replacing it with larger alkyl or aromatic groups) could be evaluated to probe the size and nature of a nearby hydrophobic pocket. Similarly, substitutions on the propanamide backbone could be explored to optimize interactions with other regions of the active site. The analysis would focus on identifying specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to the binding affinity.

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Parent | -CH₂CH₃ | -6.5 | Glu121, Leu170 | H-Bond, Hydrophobic |

| Analog-1 | -CH₂(CH₃)₂ | -7.1 | Glu121, Leu170, Val75 | H-Bond, Hydrophobic |

| Analog-2 | -Cyclohexyl | -7.8 | Glu121, Leu170, Phe189 | H-Bond, Hydrophobic, π-Alkyl |

| Analog-3 | -Benzyl | -8.2 | Glu121, Leu170, Phe189 | H-Bond, Hydrophobic, π-π Stacking |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity, which are fundamental to understanding ligand-receptor interactions. researchgate.net For this compound, DFT calculations can elucidate its electronic structure, identify reactive sites, and provide descriptors for use in other computational models like QSAR.

Detailed Research Findings: DFT calculations at a level like B3LYP/6-31G+(d,p) could be performed to analyze the molecular properties of this compound. etsu.edu The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial, as these frontier orbitals are key to a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are rich or poor in electrons. For this compound, the oxygen of the carbonyl group and the nitrogen of the primary amine would be expected to be electronegative regions (potential hydrogen bond acceptors), while the hydrogens of the amino group would be electropositive (potential hydrogen bond donors). These insights are invaluable for rationalizing observed binding modes in docking studies and for designing new analogs with enhanced electrostatic complementarity to a target receptor.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Parent | -6.89 | -0.95 | 5.94 | 3.45 |

| Analog-2 (Cyclohexyl) | -6.85 | -0.91 | 5.94 | 3.51 |

| Analog-3 (Benzyl) | -6.71 | -1.12 | 5.59 | 3.68 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are essential for assessing the stability of a docked pose, understanding the conformational changes that occur upon ligand binding, and calculating more accurate binding free energies. nih.gov

Detailed Research Findings: An MD simulation for the complex of this compound (or a potent analog) with its target protein, solvated in a water box, could be run for several nanoseconds to observe its dynamic behavior. Key analyses would include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the system and the binding pose, respectively. A stable RMSD for the ligand suggests that the binding pose predicted by docking is likely stable.

The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions and show how ligand binding might alter the protein's dynamics. Furthermore, analyzing the simulation trajectory can reveal the persistence of key interactions (like hydrogen bonds) over time, providing a more realistic assessment of their importance for binding affinity. Advanced techniques like MM-PBSA can be used to estimate the binding free energy from the MD snapshots, offering a more rigorous prediction of binding affinity than docking scores alone. nih.gov

| Metric | Value | Interpretation |

|---|---|---|

| Average Protein Backbone RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |

| Average Ligand RMSD (relative to protein) | 1.1 Å | The ligand maintains a stable binding pose in the active site. |

| H-Bond Occupancy (Ligand-Glu121) | 92% | A highly stable and critical hydrogen bond is maintained. |

| Calculated Binding Free Energy (MM-PBSA) | -35.7 kcal/mol | Indicates strong and favorable binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By building a predictive model, QSAR can estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Detailed Research Findings: To develop a QSAR model for this compound analogs, a training set of compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields from CoMFA/CoMSIA). nih.govnih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build an equation linking the descriptors to the activity. nih.gov A robust QSAR model, validated by internal and external cross-validation (indicated by high q² and R²_pred values), can provide valuable insights. For example, the model might reveal that increased hydrophobicity in a specific region of the molecule and the presence of a hydrogen bond donor at another position are critical for high activity. This information directly guides the design of new analogs with potentially superior biological performance.

| Compound | pIC₅₀ (-logIC₅₀) | LogP (Hydrophobicity) | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |

|---|---|---|---|---|

| Parent | 5.8 | 0.5 | 69.1 | 4 |

| Analog-1 | 6.2 | 1.0 | 69.1 | 5 |

| Analog-2 | 6.7 | 2.3 | 69.1 | 5 |

| Analog-3 | 7.1 | 2.5 | 69.1 | 6 |

Hypothetical QSAR Equation: pIC₅₀ = 0.55(LogP) - 0.02(TPSA) + 0.15*(RotBonds) + 5.1

Model Statistics: R² = 0.92, Q² = 0.85

Virtual Screening and Computational Drug Design Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net VS can be either structure-based, relying on docking a library of compounds into the target structure, or ligand-based, using the structure of a known active compound (like this compound) to find other molecules with similar properties. mdpi.comslideshare.net

Detailed Research Findings: A virtual screening campaign to discover novel scaffolds could be initiated using this compound as a starting point. In a structure-based approach, a multi-million compound library (e.g., ZINC database) could be computationally docked against the target protein. mdpi.com The top-scoring compounds would then be visually inspected for plausible binding modes and favorable interactions before being selected for experimental testing.

Alternatively, a ligand-based virtual screen could be performed. A 3D pharmacophore model could be generated based on the key interaction features of this compound (e.g., a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic feature). This pharmacophore model would then be used as a query to rapidly screen databases for molecules that match these features in the correct 3D arrangement. Both strategies can significantly narrow down the number of compounds for experimental screening, increasing the efficiency of the hit identification process. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues for 3 Amino N Ethylpropanamide Hydrochloride

Development of Novel Analogs with Enhanced Biological Activity and Selectivity

A primary focus of future research is the rational design and synthesis of novel analogs of 3-Amino-N-ethylpropanamide hydrochloride. The goal is to systematically modify the parent structure to enhance biological activity and improve selectivity for specific molecular targets. This process is deeply rooted in structure-activity relationship (SAR) studies, where variations in chemical structure are correlated with changes in biological effect.

The core structure of 3-Amino-N-ethylpropanamide offers several points for modification. The primary amino group, the ethyl group on the amide nitrogen, and the propanamide backbone can all be altered to explore new chemical space. For instance, modifying the N-alkyl substituent can significantly influence binding affinity and selectivity for biological targets. The development of derivatives through substitution reactions at the amino group can lead to a diverse library of compounds for screening. evitachem.com

Research on related propanamide structures has demonstrated the success of this approach. Studies on substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, developed as ceramide analogs, showed that specific substitutions on the benzylidene ring led to significant anti-viability effects in chemoresistant breast cancer cells. nih.gov This highlights how targeted modifications can yield compounds with potent and specific biological effects. Similarly, the systematic investigation of dimethylated propanamide derivatives has identified them as crucial building blocks for more complex therapeutic agents. These examples underscore the strategy of creating a series of analogs to optimize the pharmacological properties of a lead compound.

Table 1: Examples of Structural Analogs and Potential Modifications

| Compound Name | Base Scaffold | Key Structural Modification | Potential Impact |

| 3-Amino-N-propylpropanamide hydrochloride | Propanamide | N-propyl group instead of N-ethyl | Altered binding affinity and selectivity |

| 3-amino-N-ethyl-2,2-dimethylpropanamide | Propanamide | Dimethyl groups on the backbone | Modified steric and electronic properties |

| N-Benzylidene derivatives | Propanamide | Benzylidene group on the primary amine | Introduction of aromatic interactions, potential for enhanced potency nih.gov |

| 3-(N,N-disubstituted amino) propanamide derivatives | Propanamide | Various substitutions on the amino group | Targeting specific enzymes like CETP google.com |

Exploration of New Therapeutic Indications in Preclinical Research

While initially explored as a versatile chemical intermediate, this compound and its derivatives are being investigated for a range of new therapeutic indications in preclinical research. evitachem.com The structural motifs present in this compound class are found in molecules with diverse biological activities, suggesting a broad potential for application.

One notable area is in cardiovascular disease. Derivatives of related structures have been identified as key intermediates in the synthesis of Aliskiren, a medication used to treat hypertension. Furthermore, novel 3-(N,N-disubstituted amino) propanamide derivatives have been specifically designed and investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing dyslipidemia and reducing the risk of atherosclerosis. google.com

The potential applications extend beyond cardiovascular health. Analogs of N-alkyl propanamides have been designed as antiproliferative agents for cancer therapy. mdpi.com The ability to generate large libraries of derivatives allows for high-throughput screening against various disease targets, potentially uncovering novel activities in areas such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. The investigation of substituted propanamides for anti-inflammatory effects and neurotransmitter modulation further illustrates the broad therapeutic potential of this chemical class.

Integration of Advanced Synthetic and Computational Techniques

To accelerate the discovery and optimization of new drug candidates based on the 3-Amino-N-ethylpropanamide scaffold, researchers are increasingly integrating advanced synthetic and computational techniques. These methods allow for more efficient synthesis of complex molecules and a more rational, prediction-driven approach to drug design.

Modern synthetic methodologies are being employed to streamline the creation of analog libraries. Techniques such as microwave-assisted synthesis have been used to accelerate reactions, such as the condensation of amino-pyrimidines with aldehydes, leading to rapid production of diverse derivatives. nih.gov The use of powerful coupling reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide) facilitates the efficient formation of amide bonds under mild conditions, which is crucial for synthesizing complex peptide-like structures. mdpi.com Multi-step synthetic routes are continuously being optimized to improve yields and reduce costs, making the production of these compounds viable for industrial-scale applications. google.comgoogle.com

In parallel, computational chemistry plays a vital role in guiding the design process. In silico methods, such as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are used to assess the drug-like properties of virtual compounds before they are synthesized, saving time and resources. nih.gov Molecular docking and network pharmacology are employed to predict how these molecules might interact with specific biological targets and to elucidate their potential mechanisms of action within complex biological pathways. nih.gov This synergy between advanced synthesis and computational modeling enables a more targeted and efficient exploration of the chemical space around the this compound core.

Role in Chemical Probe Development for Specific Biological Targets

Beyond direct therapeutic applications, this compound and its derivatives are valuable starting points for the development of chemical probes. Chemical probes are small molecules designed to interact with a specific protein or biological target with high potency and selectivity. mskcc.org They are indispensable tools in chemical biology for studying protein function in the native cellular environment and for validating new drug targets. mskcc.orgnih.gov

The synthetic accessibility of the 3-Amino-N-ethylpropanamide scaffold allows for the straightforward incorporation of reporter tags, such as fluorescent dyes or biotin, which are necessary for visualizing and isolating the target protein. evitachem.commskcc.org By modifying the core structure, researchers can create a "chemical toolbox" of probes to investigate a specific biological question. mskcc.org The development of such tools often involves screening libraries of compounds with diverse structural features to identify a "hit" that can be further optimized for probe applications. nih.gov

The value of a chemical probe is directly linked to a detailed understanding of its mechanism of action. nih.gov Therefore, the development process involves not only synthesis but also extensive biological characterization to ensure the probe is specific for its intended target. The versatility of the 3-Amino-N-ethylpropanamide structure makes it an attractive scaffold for generating libraries of candidate molecules for screening and subsequent development into highly specific chemical probes for historically challenging targets. nih.gov

Multi-Targeted Ligand Design and Polypharmacology Approaches

The traditional "one target, one drug" paradigm is being challenged by the understanding that complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govarxiv.org This has led to the rise of polypharmacology and the rational design of multi-target ligands—single molecules engineered to interact with multiple, disease-relevant targets simultaneously. nih.govfrontiersin.org This approach can lead to enhanced therapeutic efficacy, reduced side effects, and a lower likelihood of developing drug resistance. nih.govarxiv.org

The this compound scaffold is well-suited for this modern drug design strategy. Its modifiable structure allows for the incorporation of different pharmacophoric elements required for binding to distinct biological targets. evitachem.com For example, one part of the molecule could be optimized to bind to a specific kinase, while another part is tailored to interact with a receptor or enzyme in a related pathway.

Computational programs and design strategies are being developed specifically for creating multi-target drugs. frontiersin.org These approaches can utilize a "growing" or "linking" strategy, where fragments known to bind to different targets are combined into a single, cohesive molecule. The inherent flexibility and synthetic tractability of the 3-Amino-N-ethylpropanamide backbone make it an excellent candidate for such innovative design approaches, positioning it as a key platform for developing the next generation of multi-target therapeutics.

常见问题

Q. What are the optimized synthetic routes for 3-Amino-N-ethylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between 3-aminopropanamide and ethyl chloride derivatives under basic conditions (e.g., NaOH). Key parameters include temperature control (20–40°C), solvent selection (polar aprotic solvents like DMF), and purification via recrystallization or chromatography to achieve >95% purity. Yield optimization requires stoichiometric balancing and inert atmospheres to minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity in research settings?

Standard characterization methods include:

- NMR spectroscopy (¹H/¹³C) to verify amine and amide proton environments.

- HPLC with UV detection for purity assessment (retention time comparison against standards).

- Mass spectrometry (ESI-MS) to confirm molecular weight (C₅H₁₃ClN₂O, MW 164.6 g/mol).

- Elemental analysis for Cl⁻ content validation .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

- A building block for synthesizing β-amino acid derivatives.

- A precursor for peptidomimetics due to its amide and ethylamine functional groups.

- A reagent in coupling reactions (e.g., EDC-mediated amide bond formation) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) or enzyme isoforms. Mitigation strategies include:

- Standardizing buffer systems (e.g., PBS at pH 7.4).

- Using isothermal titration calorimetry (ITC) to validate binding thermodynamics.

- Cross-referencing with structural analogs (e.g., 3-Amino-N-propylpropanamide) to isolate steric/electronic effects .

Q. What mechanistic insights exist for its interaction with biological targets like G-protein-coupled receptors (GPCRs)?

Molecular docking studies suggest the ethylamide moiety engages in hydrogen bonding with conserved residues (e.g., Asp113 in β₂-adrenergic receptors). Advanced techniques include:

- Molecular dynamics simulations to assess binding stability.

- Fluorescence polarization assays to quantify ligand-receptor affinity (Kd values).

- Site-directed mutagenesis to identify critical interaction sites .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Impurities like unreacted 3-aminopropanamide or ethyl chloride byproducts require:

- UHPLC-MS/MS with ion-pairing reagents for low-level detection (LOQ <0.1%).

- Ion chromatography for quantifying residual chloride ions.

- Forced degradation studies (acid/base hydrolysis) to identify stability-linked impurities .

Q. How does the compound’s stereochemistry influence its biochemical activity?

Enantiomeric purity is critical for chiral recognition in enzymes. Methods include:

- Chiral HPLC (e.g., using Chiralpak® IA columns) to separate R/S isomers.

- Circular dichroism (CD) to correlate configuration with activity.

- Crystallography to resolve binding modes of enantiomers in target proteins .

Methodological Resources

- Synthetic Protocols : Optimized procedures from PubChem and ECHA, emphasizing scalability and reproducibility .

- Analytical Workflows : Detailed impurity profiling using pharmacopeial standards (e.g., EP/ICH guidelines) .

- Biological Assays : Protocols for enzyme kinetics and receptor binding studies from peer-reviewed pharmacological models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。